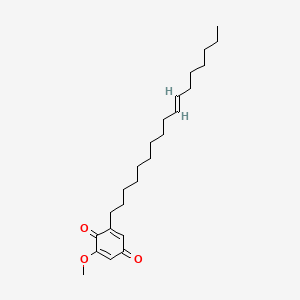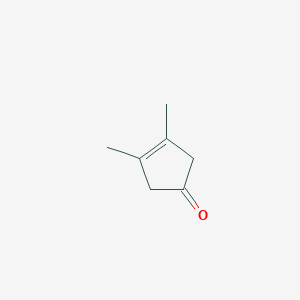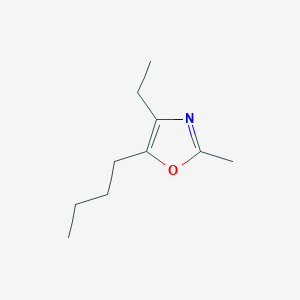
5-Butyl-4-ethyl-2-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-4-ethyl-2-methyl-1,3-oxazole is an organic compound belonging to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by its unique substitution pattern, with butyl, ethyl, and methyl groups attached to the oxazole ring. Oxazoles have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-ethyl-2-methyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a well-known method that utilizes tosylmethyl isocyanide (TosMIC) and aldehydes to form oxazoles . The reaction typically requires a base and can be carried out in ionic liquids to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-4-ethyl-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: Substitution reactions can introduce new substituents onto the oxazole ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the oxazole ring .
Applications De Recherche Scientifique
5-Butyl-4-ethyl-2-methyl-1,3-oxazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Butyl-4-ethyl-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Butyl-4-ethyl-2-methyl-1,3-oxazole include other oxazole derivatives such as:
- 4,5-Dimethyl-2-phenyl-1,3-oxazole
- 2,4,5-Trimethyl-1,3-oxazole
- 5-Butyl-2,4-dimethyl-1,3-oxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl, ethyl, and methyl groups in specific positions on the oxazole ring can influence its reactivity, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
84027-98-5 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
5-butyl-4-ethyl-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H17NO/c1-4-6-7-10-9(5-2)11-8(3)12-10/h4-7H2,1-3H3 |
Clé InChI |
PKLKOVRXISCXGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(N=C(O1)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



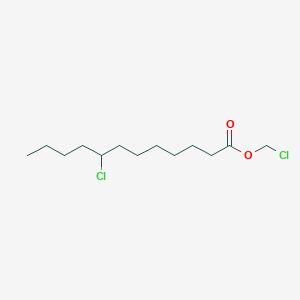
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
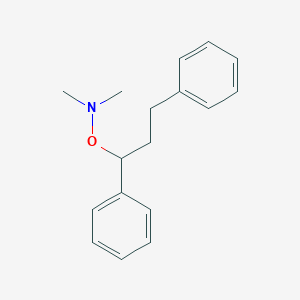
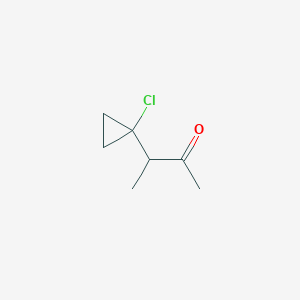
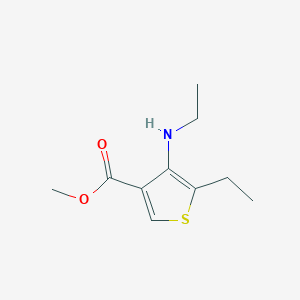
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)

